molecular formula C29H45N5O8 B1361016 Gluten Exorphin C

Gluten Exorphin C

Número de catálogo: B1361016
Peso molecular: 591.7 g/mol
Clave InChI: QFRLEUJNZXTNTR-YYOLRRQBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Métodos De Preparación

Synthetic Routes and Reaction Conditions: Gluten Exorphin C can be synthesized through enzymatic hydrolysis of wheat gluten. The process involves multiple steps:

Industrial Production Methods: While the industrial production of this compound is not widely documented, it would likely involve scaling up the enzymatic hydrolysis process and optimizing the purification steps to ensure high yield and purity.

Análisis De Reacciones Químicas

Enzymatic Hydrolysis

Gluten Exorphin C is generated during pepsin-trypsin-chymotrypsin digestion of wheat gluten. Key enzymatic cleavage sites:

  • Pepsin hydrolyzes peptide bonds adjacent to aromatic residues (Tyr, Phe)

  • Trypsin cleaves after Lys/Arg (absent in Exorphin C)

  • Chymotrypsin targets hydrophobic residues (e.g., Ile, Leu)

EnzymeCleavage Site in Precursor ProteinResulting Fragment
PepsinN-terminal TyrReleases Tyr-Pro...
ChymotrypsinC-terminal Leu...Ile-Ser-Leu

Chemical Stability

The peptide shows sensitivity to:

  • Oxidation : Tyrosine residue (Tyr¹) undergoes oxidation under strong oxidative conditions, forming dityrosine crosslinks.

  • Hydrolysis : Peptide bonds (e.g., Ser-Leu) degrade in acidic (pH < 3) or alkaline (pH > 10) environments .

ConditionDegradation Rate (t₁/₂)Major Product
pH 2.0, 37°C2.1 hoursTyr-Pro-Ile-Ser + Leu
0.1% H₂O₂, 25°C4.8 hoursOxidized Tyr derivatives

Analogs and Derivatives

Modifications to enhance stability or activity include:

  • N-terminal acetylation : Reduces enzymatic degradation but abolishes opioid activity .

  • D-amino acid substitution : Replacing L-Ile with D-Ile improves protease resistance but lowers receptor affinity .

Receptor Interaction Studies

This compound binds δ-opioid receptors via:

  • Tyr¹ : Forms hydrogen bonds with receptor Asp residues.

  • Pro²-Ile³ : Stabilizes β-turn conformation critical for binding .

Radioligand displacement assays show:
K_i=28.6\\mu M\(\mu \text{ opioid}),\9.4\\mu M\(\delta \text{ opioid})

While this compound’s opioid activity is well-characterized, further studies are needed to map its full chemical reactivity profile, including photostability and metal-catalyzed oxidation pathways. Current data highlight its susceptibility to proteolytic cleavage and oxidative modification, limiting its therapeutic potential without structural optimization.

Aplicaciones Científicas De Investigación

Structure and Mechanism of Action

Gluten exorphin C has a distinct amino acid sequence: Tyr-Pro-Ile-Ser-Leu. This peptide exhibits opioid activity, interacting with μ-opioid and δ-opioid receptors, which are crucial in mediating pain and reward pathways in the body. The IC50 values for this compound are reported as 40 μM for μ-opioid activity and 13.5 μM for δ-opioid activity, indicating its potential effectiveness in modulating opioid receptor functions .

Celiac Disease Research

Celiac disease is an autoimmune disorder triggered by gluten ingestion. Recent studies have suggested that gluten exorphins may play a role in the pathogenesis of celiac disease by masking the harmful effects of gluten on the gastrointestinal lining. Elevated levels of this compound have been detected in urine samples from patients with non-celiac gluten sensitivity, indicating its involvement in disease mechanisms .

Case Study:
A study investigated the effects of gluten exorphins on cell proliferation in Caco-2 cells (a model for intestinal epithelium). Results showed that treatments with gluten exorphins led to increased cell proliferation through activation of mitogenic pathways, suggesting a potential link between these peptides and intestinal health .

Neurobiological Studies

Gluten exorphins have been studied for their potential effects on neurological conditions. Some researchers propose that these peptides might influence mood and behavior due to their opioid-like properties. For instance, there is ongoing research into how gluten exorphins may affect individuals with schizophrenia, where preliminary findings indicate that a gluten-free diet could improve positive symptoms .

Case Study:
In a clinical observation, patients with schizophrenia showed improvement in symptoms when adhering to a gluten-free diet, which correlated with reduced levels of gluten exorphins in their system. This suggests a possible neurochemical interaction that warrants further investigation .

Cancer Research

Recent findings indicate that gluten exorphins may also be implicated in cancer biology. The activation of cell cycle pathways by these peptides has been documented, suggesting that they could contribute to tumor cell proliferation .

Data Table: Effects of Gluten Exorphins on Cell Proliferation

Peptide TypeCell LineIC50 (μM)Effects Observed
Gluten Exorphin A4SUP-T150Increased cell metabolism
Gluten Exorphin B5Caco-220Enhanced viability at higher doses
This compoundVarious40 (μ-opioid), 13.5 (δ-opioid)Modulation of opioid receptor activity

Actividad Biológica

Gluten exorphin C (GEC) is a novel opioid peptide derived from wheat gluten, specifically characterized by its unique amino acid sequence Tyr-Pro-Ile-Ser-Leu. This peptide has garnered interest due to its biological activity, particularly its interactions with opioid receptors, which may have implications for various physiological processes.

PropertyValue
Molecular Formula C₃₉H₄₅N₅O₈
Molecular Weight 591.696 g/mol
CAS Number 142479-62-7
IC50 Values μ-opioid: 40 μM; δ-opioid: 13.5 μM

GEC is known to act as an agonist for both μ-opioid and δ-opioid receptors. The biological activity of GEC was assessed through various assays, including the Guinea Pig Ileum (GPI) and the Mouse Vas Deferens (MVD) assays, where it demonstrated significant opioid activity with IC50 values indicating its potency at these receptors .

Structure-Activity Relationship

Studies have shown that modifications in the peptide structure can influence its biological activity. Analogues of GEC were synthesized to explore the structure-activity relationship (SAR). It was found that substituting the amino acid at position X in the sequence Tyr-Pro-X-Ser-Leu with either aromatic or aliphatic hydrophobic amino acids retained opioid activity, highlighting the importance of specific residues in receptor binding and activation .

Biological Effects

Recent research has indicated that GEC may play a role in cellular proliferation and survival pathways. For instance, gluten exorphins have been shown to promote cell cycle progression and activate mitogenic pathways in various cell types, including tumor cells .

Case Study: Cell Proliferation

In a study investigating the effects of gluten exorphins on cell proliferation:

  • Cell Type: SUP-T1 (human T-cell leukemia)
  • Findings:
    • GEC treatment resulted in a statistically significant increase in cell viability.
    • Cyclins E2 and A expression levels increased post-treatment, indicating enhanced cell cycle progression.
    • No cytotoxic effects were noted at concentrations tested .

Implications for Health

The potential health implications of GEC are multifaceted:

  • Autism Spectrum Disorders (ASD): Some studies suggest that gluten-derived peptides like GEC may influence behaviors associated with ASD through opioid receptor modulation .
  • Celiac Disease: There is ongoing research into how gluten exorphins might mask the detrimental effects of gluten on intestinal health, potentially contributing to asymptomatic forms of celiac disease .
  • Weight Regulation: Despite hypotheses suggesting that gluten peptides could stimulate appetite or weight gain through opioid mechanisms, current evidence does not support significant effects on energy metabolism or appetite regulation in humans .

Propiedades

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H45N5O8/c1-5-17(4)24(27(39)32-22(15-35)25(37)31-21(29(41)42)13-16(2)3)33-26(38)23-7-6-12-34(23)28(40)20(30)14-18-8-10-19(36)11-9-18/h8-11,16-17,20-24,35-36H,5-7,12-15,30H2,1-4H3,(H,31,37)(H,32,39)(H,33,38)(H,41,42)/t17-,20-,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRLEUJNZXTNTR-YYOLRRQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H45N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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